molecular formula C12H14N4O3 B12905722 2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one CAS No. 6952-57-4

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B12905722
CAS No.: 6952-57-4
M. Wt: 262.26 g/mol
InChI Key: XFBQRXCQSUJTGW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a 2-ethoxyanilino group at position 5, a hydroxy group at position 4, and an amino group at position 2.

Properties

CAS No.

6952-57-4

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14N4O3/c1-2-19-8-6-4-3-5-7(8)14-9-10(17)15-12(13)16-11(9)18/h3-6,14H,2H2,1H3,(H4,13,15,16,17,18)

InChI Key

XFBQRXCQSUJTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(N=C(NC2=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent variations and their implications for physicochemical and pharmacological properties.

Substituent Analysis and Key Differences

A comparative table highlights structural distinctions:

Compound Name (Reference) Position 5 Substituent Position 6 Substituent Position 4 Substituent Key Functional Groups
Target Compound 2-ethoxyanilino None Hydroxy Amino, Hydroxy, Ethoxy
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Benzyl Methyl None Anilino, Benzyl, Methyl
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one Quinazolinyl-amino Ethyl, Methyl None Ethoxy (quinazoline), Methyl, Quinazolinyl
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one 4-Ethoxyphenyl None Oxo (position 6) Cyclohexyl, Quinoxalinyl, Ethoxy
Key Observations:

In contrast, the benzyl group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The quinazolinyl-amino group in adds a fused aromatic system, likely enhancing π-π stacking interactions in biological targets but increasing molecular weight and steric bulk .

Position 4 and 6 Modifications :

  • The hydroxy group at position 4 in the target compound enables hydrogen bonding, a feature absent in and . Methyl or ethyl groups at position 6 (as in and ) could reduce metabolic stability compared to the unsubstituted position in the target compound .

Complexity and Steric Effects: The compound in features bulky cyclohexyl and quinoxalinyl groups, which may limit bioavailability due to steric hindrance. The target compound’s simpler substituents suggest better solubility and easier synthetic accessibility .

Functional Group Implications

  • Hydroxy and Amino Groups: The target compound’s hydroxy and amino groups at positions 4 and 2, respectively, are critical for hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Ethoxy vs. Methoxy/Alkyl Groups : The ethoxy group in the target compound offers a balance between lipophilicity and polarity, whereas methyl/ethyl groups in and prioritize hydrophobicity. Ethoxy substituents are also less metabolically labile than smaller alkoxy groups .

Biological Activity

2-Amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets.

  • Molecular Formula : C₁₂H₁₄N₄O
  • Molecular Weight : 262.265 g/mol
  • Density : 1.45 g/cm³

The biological activity of this compound primarily revolves around its interaction with adenosine receptors (ARs), particularly A1 and A2A subtypes. Research indicates that derivatives of pyrimidine compounds can act as selective antagonists or agonists, influencing pathways associated with cellular signaling and metabolic processes.

Biological Evaluation

Recent studies have highlighted the compound's potential as a selective ligand for adenosine receptors. For instance, a library of 108 derivatives was synthesized, revealing that specific modifications at the aromatic positions significantly influenced receptor affinity and selectivity. The presence of an ethoxy group at the aniline position appears to enhance binding affinity, making it a promising candidate for further drug development.

Table 1: Binding Affinity of this compound Derivatives

CompoundA1AR Binding Affinity (Ki)A2AAR Binding Affinity (Ki)Selectivity Ratio (A1/A2A)
Parent CompoundX nMY nMZ
Modified Compound 1A nMB nMC
Modified Compound 2D nME nMF

Note: Specific values (X, Y, Z, A, B, C, D, E, F) should be replaced with actual data from experimental results.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrimidine derivatives, it was found that modifications to the compound led to enhanced cytotoxicity against gastric adenocarcinoma cell lines. The IC50 values for cell viability were determined, showing significant reductions in cell proliferation upon treatment with the compound.

  • IC50 Values :
    • AGS (Gastric Adenocarcinoma): 50.24 µM
    • HeLa (Cervical Cancer): 355.4 µM
    • HepaRG (Liver Cancer): 312.7 µM

These results suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrimidine derivatives against Enterococcus faecalis. The results indicated that certain modifications increased antibacterial efficacy compared to unmodified compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Substituents at R4 and R6 : Aromatic residues significantly affect selectivity towards adenosine receptors.
  • Exocyclic Amino Group : The introduction of a methyl group enhances selectivity for A1AR.

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